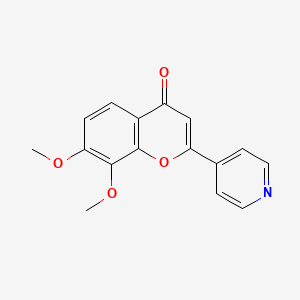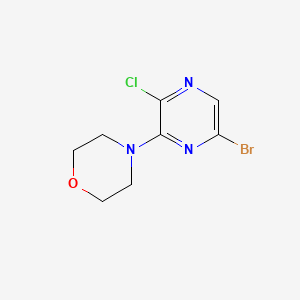
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is a heterocyclic organic compound that contains both a pyrazine ring and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine typically involves the reaction of 6-bromo-3-chloropyrazine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Chloropyrazin-2-yl)morpholine
- 4-(3-Chloropyrazin-2-yl)morpholine
Uniqueness
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide additional versatility in synthetic applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H9BrClN3O |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
4-(6-bromo-3-chloropyrazin-2-yl)morpholine |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2 |
Clave InChI |
CLEZQBZJTJAMBK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


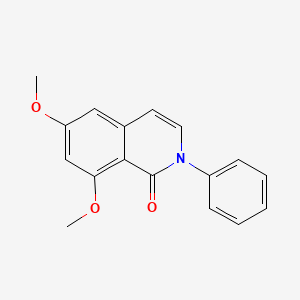



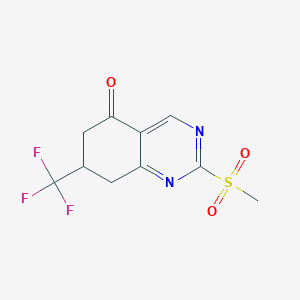

![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
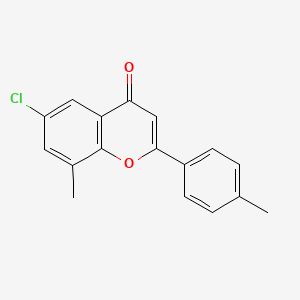
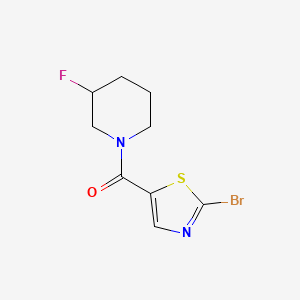

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)


